

# An In-depth Technical Guide to the Discovery and Development of GS-5319

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | LAS195319 |           |
| Cat. No.:            | B608472   | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of late 2025, detailed preclinical data, specific quantitative metrics (such as IC50 or in vivo efficacy data), and comprehensive experimental protocols for GS-5319 are not extensively available in the public domain. This guide is compiled from publicly accessible clinical trial information, scientific literature on the therapeutic target, and general knowledge of drug development processes. The compound "LAS195319" is presumed to be a typographical error for "GS-5319" based on search results.

### Introduction

GS-5319 is an investigational small molecule therapeutic being developed by Gilead Sciences. It is currently in Phase 1 clinical development for the treatment of advanced solid tumors characterized by a specific genetic alteration: the deletion of the methylthioadenosine phosphorylase (MTAP) gene.[1] The development of GS-5319 is predicated on the principle of synthetic lethality, a promising strategy in precision oncology that aims to exploit tumor-specific vulnerabilities.

# The Therapeutic Rationale: Targeting MTAP Deficiency

The Role of MTAP in Normal Cellular Metabolism



Methylthioadenosine phosphorylase (MTAP) is a key enzyme in the methionine and purine salvage pathways. In normal cells, MTAP catalyzes the phosphorolytic cleavage of 5'-methylthioadenosine (MTA), a byproduct of polyamine synthesis, into adenine and 5-methylthioribose-1-phosphate (MTR-1P). Adenine is then salvaged to form adenosine monophosphate (AMP), and MTR-1P is recycled back to L-methionine. This salvage pathway is crucial for maintaining the cellular pools of purines and methionine.[2][3][4]

## The Vulnerability of MTAP-deficient Cancer Cells

The gene encoding MTAP is located on chromosome 9p21, in close proximity to the cyclin-dependent kinase inhibitor 2A (CDKN2A) tumor suppressor gene.[2][4] Consequently, the MTAP gene is frequently co-deleted with CDKN2A in a variety of cancers, including non-small cell lung cancer, pancreatic cancer, glioblastoma, and bladder cancer.

The absence of MTAP in cancer cells leads to several metabolic alterations that create therapeutic vulnerabilities:

- Dependence on De Novo Purine Synthesis: Lacking the ability to salvage adenine from MTA, MTAP-deficient cells become heavily reliant on the de novo purine synthesis pathway to produce the necessary building blocks for DNA and RNA.[2][3]
- Accumulation of MTA: The inability to metabolize MTA leads to its accumulation within the cancer cells.[5]
- Synthetic Lethality with PRMT5 Inhibition: The accumulated MTA acts as a partial inhibitor of
  the protein arginine methyltransferase 5 (PRMT5).[4][5] PRMT5 is an essential enzyme
  involved in various cellular processes, including RNA splicing and signal transduction. In
  MTAP-deficient cells, the partial inhibition of PRMT5 by MTA makes these cells exquisitely
  sensitive to further inhibition of PRMT5, an example of synthetic lethality.[4][5]

The precise mechanism of action of GS-5319 has not been publicly disclosed. However, it is hypothesized to exploit one or more of these vulnerabilities created by MTAP deficiency.

## **Signaling Pathway in MTAP-Deficient Cancer Cells**

The following diagram illustrates the metabolic pathway affected by MTAP deficiency and the principle of synthetic lethality with PRMT5.





#### Click to download full resolution via product page

Caption: Metabolic consequences of MTAP deficiency and the synthetic lethal approach.

## **Preclinical Development**

Detailed preclinical data for GS-5319, including in vitro and in vivo studies, have not been made publicly available.

A typical preclinical development program for a targeted oncology agent like GS-5319 would involve the following stages:

## **Lead Discovery and Optimization**



- High-Throughput Screening (HTS): A library of small molecules would likely be screened in biochemical or cell-based assays to identify initial "hits" that selectively target a vulnerability in MTAP-deficient cells.
- Medicinal Chemistry: The initial hits would undergo extensive medicinal chemistry efforts to optimize their potency, selectivity, pharmacokinetic properties, and safety profile, leading to the identification of a lead candidate (GS-5319).

#### In Vitro Characterization

- Cell-Based Assays: The potency and selectivity of GS-5319 would be evaluated in a panel of cancer cell lines with and without MTAP deletion. Key parameters would include the halfmaximal inhibitory concentration (IC50) for cell viability.
- Mechanism of Action Studies: Biochemical and cellular assays would be conducted to elucidate the precise molecular target of GS-5319 and its effect on downstream signaling pathways.

## In Vivo Pharmacology

- Xenograft Models: The anti-tumor efficacy of GS-5319 would be tested in animal models, typically immunodeficient mice bearing human tumor xenografts with MTAP deletions. Tumor growth inhibition (TGI) would be a key endpoint.
- Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: Animal studies would be
  performed to understand the absorption, distribution, metabolism, and excretion (ADME) of
  GS-5319. PD studies would correlate drug exposure with target engagement and anti-tumor
  activity.

## Investigational New Drug (IND)-Enabling Studies

• Toxicology Studies: Comprehensive toxicology and safety pharmacology studies in at least two animal species would be required to support the initiation of human clinical trials.

# **Clinical Development**

GS-5319 is currently in a Phase 1 clinical trial.[1]



## Phase 1 Clinical Trial (NCT07128303)

The primary objective of the ongoing Phase 1 study is to evaluate the safety and tolerability of GS-5319 in adults with MTAP-deleted advanced solid tumors and to determine the maximum tolerated dose (MTD) and/or the recommended Phase 2 dose (RP2D).[6]

Table 1: Summary of the Phase 1 Clinical Trial for GS-5319 (NCT07128303)



| Parameter                                                                | Description                                                                                                                                                                                                                                                                    |  |
|--------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--|
| Study Title                                                              | A Phase 1 Study to Evaluate the Safety and<br>Tolerability of GS-5319 in Adults With MTAP-<br>deleted Advanced Solid Tumors                                                                                                                                                    |  |
| Status                                                                   | Not yet recruiting (as of late 2025)                                                                                                                                                                                                                                           |  |
| Study Design  Interventional, Open-Label, Non-Rand Sequential Assignment |                                                                                                                                                                                                                                                                                |  |
| Phase                                                                    | Phase 1                                                                                                                                                                                                                                                                        |  |
| Primary Objectives                                                       | - To assess the safety and tolerability of GS-5319 To determine the Maximum Tolerated Dose (MTD) and/or Recommended Phase 2 Dose (RP2D).                                                                                                                                       |  |
| Key Inclusion Criteria                                                   | <ul> <li>Adults (≥18 years) with histologically or<br/>cytologically confirmed advanced solid tumors<br/>Tumors must be MTAP-deficient Disease<br/>progression on standard therapy, intolerance to<br/>standard therapy, or ineligibility for standard<br/>therapy.</li> </ul> |  |
| Key Exclusion Criteria                                                   | - Active second malignancy Certain active infections Significant organ dysfunction.                                                                                                                                                                                            |  |
| Intervention                                                             | GS-5319 administered orally.                                                                                                                                                                                                                                                   |  |
| Study Arms                                                               | - Part A: Dose Escalation: Participants will receive escalating doses of GS-5319 to determine the MTD/RP2D Part B: Dose Expansion: Participants will be enrolled in specific cohorts to receive GS-5319 at the RP2D.                                                           |  |

Source: ClinicalTrials.gov (NCT07128303)

# **Experimental Protocol: Phase 1 Trial Workflow**



The following diagram outlines the general workflow for a patient participating in the Phase 1 clinical trial of GS-5319.





Click to download full resolution via product page

Caption: Phase 1 clinical trial workflow for GS-5319.

#### **Future Directions**

The successful completion of the Phase 1 trial will be a critical milestone for GS-5319. Positive safety and preliminary efficacy data would pave the way for Phase 2 studies designed to further evaluate the anti-tumor activity of GS-5319 in specific MTAP-deleted tumor types. Future development may also explore combination strategies with other anti-cancer agents to enhance efficacy and overcome potential resistance mechanisms.

#### Conclusion

GS-5319 represents a promising targeted therapy that leverages a deep understanding of cancer metabolism. By selectively targeting the inherent vulnerabilities of MTAP-deficient tumors, GS-5319 has the potential to offer a new therapeutic option for a patient population with a significant unmet medical need. The ongoing Phase 1 clinical trial will provide the first crucial insights into the safety and potential efficacy of this novel agent in humans. As more data becomes publicly available, a more detailed technical understanding of GS-5319 will emerge.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. gilead.com [gilead.com]
- 2. Methylthioadenosine phosphorylase deficiency in tumors: A compelling therapeutic target -PMC [pmc.ncbi.nlm.nih.gov]
- 3. MTAP Deficiency-Induced Metabolic Reprogramming Creates a Vulnerability to Cotargeting De Novo Purine Synthesis and Glycolysis in Pancreatic Cancer PubMed [pubmed.ncbi.nlm.nih.gov]



- 4. Frontiers | Methylthioadenosine phosphorylase deficiency in tumors: A compelling therapeutic target [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Discovery and Development of GS-5319]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b608472#discovery-and-development-of-las195319]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com